REACTION_CXSMILES
|
[SH:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CC(=O)CC>[C:16]1([CH2:15][S:1][C:2]2[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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STIRRING
|
Details
|
After stirring at 22° C. for two hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for thirty minutes
|
Type
|
CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue treated with water
|
Type
|
ADDITION
|
Details
|
the mixture brought to pH 6 by the addition of acetic acid
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CSC1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |